molecular formula C9H9NO B1309110 1-Isocyanato-2,4-dimethylbenzene CAS No. 51163-29-2

1-Isocyanato-2,4-dimethylbenzene

Cat. No. B1309110
CAS RN: 51163-29-2
M. Wt: 147.17 g/mol
InChI Key: QUOBVYPFBJUOAJ-UHFFFAOYSA-N
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Description

“1-Isocyanato-2,4-dimethylbenzene” is a chemical compound with the molecular formula C9H9NO . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “1-Isocyanato-2,4-dimethylbenzene” can be achieved through various methods. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The molecular structure of “1-Isocyanato-2,4-dimethylbenzene” is represented by the InChI code 1S/C9H9NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“1-Isocyanato-2,4-dimethylbenzene” is a liquid at room temperature . Its molecular weight is 147.18 .

Safety and Hazards

“1-Isocyanato-2,4-dimethylbenzene” is considered hazardous. It is fatal if swallowed or inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The future research directions for “1-Isocyanato-2,4-dimethylbenzene” and similar compounds involve the development of bio-based isocyanate production . This is due to the increasing urgency of replacing petrochemical polyols with bio-based polyols .

Mechanism of Action

Target of Action

The primary target of 1-Isocyanato-2,4-dimethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

It is known that the compound can undergo electrophilic aromatic substitution, which is a common reaction in organic chemistry .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The result of the action of 1-Isocyanato-2,4-dimethylbenzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of 1-Isocyanato-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of the reaction . .

properties

IUPAC Name

1-isocyanato-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBVYPFBJUOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409982
Record name 1-isocyanato-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-2,4-dimethylbenzene

CAS RN

51163-29-2
Record name 2,4-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51163-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isocyanato-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2,4-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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